molecular formula C13H10N2O B8337200 4-(Pyridin-2-ylmethoxy)-benzonitrile

4-(Pyridin-2-ylmethoxy)-benzonitrile

Cat. No. B8337200
M. Wt: 210.23 g/mol
InChI Key: CLSIKNRCNDMGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07932272B2

Procedure details

To a solution of 4(pyridine-2-ylmethoxy)-benzonitrile described in Preparation Example 170 (1.2 g, 5.70 mmol) in tetrahydrofuran (30 mL) was added lithium aluminum hydride (0.22 g, 5.80 mmol), and the solution was stirred for 2 hours 30 minutes at room temperature. Ice water was added to the reaction solution, which was then stirred for 30 minutes. This mixture was filtered through Celite pad, and washed with ethyl acetate. The filtrate was partitioned, this organic layer was dried over anhydrous magnesium sulfate, then, concentrated, and the title compound (1.1 g, 5.13 mmol, 90%) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 170
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.22 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
90%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][O:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][O:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][NH2:14])=[CH:11][CH:10]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)COC1=CC=C(C#N)C=C1
Step Two
Name
Example 170
Quantity
1.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.22 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 2 hours 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
This mixture was filtered through Celite pad
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
this organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=CC=C1)COC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.13 mmol
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.